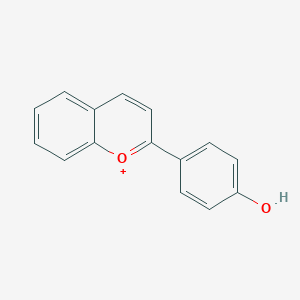

4-Chromenylium-2-ylphenol

Description

Structure

3D Structure

Properties

CAS No. |

15896-53-4 |

|---|---|

Molecular Formula |

C15H11O2+ |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

4-chromenylium-2-ylphenol |

InChI |

InChI=1S/C15H10O2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H/p+1 |

InChI Key |

ZQDSUXVSTSPNBY-UHFFFAOYSA-O |

SMILES |

C1=CC=C2C(=C1)C=CC(=[O+]2)C3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=[O+]2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chromenylium 2 Ylphenol and Analogous Chromenylium Systems

Direct Synthetic Routes to the Chromenylium (B1244687) Core

Direct synthesis methods focus on constructing the heterocyclic pyran ring fused to a benzene ring in a single or few concerted steps, often establishing the cationic chromenylium character simultaneously.

Oxidative cyclization is a powerful strategy for synthesizing heterocyclic compounds by forming a new ring through an oxidation process. This method can be applied to precursors that, upon oxidation, generate reactive intermediates capable of intramolecular cyclization. For the synthesis of chromenylium systems, this often involves the cyclization of a phenolic precursor with an appropriate side chain.

The general approach involves a suitably substituted phenol (B47542) which undergoes intramolecular cyclization, driven by an oxidizing agent, to form the pyran ring. Hypervalent iodine reagents are frequently employed for the oxidative cyclization of phenols and their derivatives, proving to be a versatile method for creating complex polycyclic structures. mdpi.com The aromatic ring is activated by the reagent, prompting an intramolecular nucleophilic attack from a side-chain functional group. mdpi.com While often used for para-cyclization, this methodology has been adapted for ortho-selective cyclization to form benzo[de] researchgate.netnih.gov-naphthyridine rings, a strategy that could be conceptually applied to chromenylium synthesis. mdpi.com Another approach involves the use of Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides, which proceeds efficiently to yield spiroindolinones through a 5-exo radical cyclization, highlighting the utility of metal-based oxidants in forming heterocyclic rings. nii.ac.jp

Enzymatic processes also offer a green alternative; for instance, lipase has been used to mediate the oxidative cyclization of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione derivatives to efficiently produce 3-hydroxy chromones. researchgate.net This method is noted for its mild reaction conditions and environmental friendliness. researchgate.net

Table 1: Examples of Oxidative Cyclization Methods in Heterocycle Synthesis

| Method | Oxidizing Agent/Mediator | Precursor Type | Product Type | Key Features |

|---|---|---|---|---|

| Hypervalent Iodine-Mediated Cyclization | Phenyliodine(III) diacetate (PIDA) | 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol | Demethyl(oxy)aaptamine skeleton | First example of non-spiro ortho-selective oxidative cyclization of a phenol. mdpi.com |

| Lipase-Mediated Cyclization | Lipase / Urea-hydrogen peroxide (UHP) | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 3-hydroxy chromones | Environmentally friendly, mild conditions, reusable biocatalyst. researchgate.net |

| LiOtBu/Air-Mediated Oxidation | LiOtBu / Air | o-Hydroxyphenyl propargyl carbinols | Chromones | Cascade oxidative cyclization. researchgate.net |

| Mn(III)-Based Radical Cyclization | Mn(OAc)₃ | N-aryl-2-oxocycloalkane-1-carboxamides | Spiroindolinones | Efficient 5-exo-trig radical cyclization. nii.ac.jp |

Condensation reactions are a cornerstone of organic synthesis where two molecules combine, often with the elimination of a small molecule like water. libretexts.orgyoutube.com This strategy is widely used for the synthesis of the chromenylium ring system. Typically, this involves the reaction of a salicylaldehyde derivative (providing the phenolic ring and the C4 carbon) with a compound containing an active methylene group, such as a ketone or a 1,3-dicarbonyl compound (providing C2, C3, and the substituent at C2).

The synthesis of various chromenylium polymethine dyes has been accomplished using this classic approach. For example, 4-methyl chromenylium heterocycles can be prepared and subsequently used in condensation reactions with conjugated bis(phenylimines) to yield pentamethine and heptamethine dyes. nih.gov The Pechmann condensation, a specific type of condensation, allows for the synthesis of coumarins (a related oxygen heterocycle) by reacting phenols with β-keto esters under acidic conditions. slideshare.net With highly activated phenols, this reaction can proceed under milder conditions. slideshare.net

The reaction between 2-cyanobenzothiazole (CBT) and 1,2-aminothiol illustrates a biocompatible condensation that can be controlled by pH, demonstrating the versatility and potential for control in condensation strategies. nih.gov These principles can be extended to the synthesis of the chromenylium core by carefully selecting the appropriate phenolic and carbonyl components. For the target molecule, 4-Chromenylium-2-ylphenol, a potential route would involve the condensation of a salicylaldehyde derivative with a 2'-hydroxyacetophenone derivative.

Table 2: Condensation Strategies for Heterocycle Formation

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Conditions/Catalyst |

|---|---|---|---|---|

| Polymethine Dye Synthesis | 4-methyl chromenylium heterocycle | Conjugated bis(phenylimine) | Pentamethine/Heptamethine Dyes | Classic polymethine condensation. nih.gov |

| Pechmann Condensation | Phenol | β-keto ester | Coumarins | Acid-catalyzed (e.g., H₂SO₄). slideshare.net |

| Aldol Condensation | Enolate ion | Carbonyl compound | β-hydroxyketone/aldehyde | Acid or base-catalyzed. slideshare.net |

| Schiff Base Formation | Aldehyde or Ketone | Primary amine | Schiff Base (Imine) | General condensation. slideshare.netresearchgate.net |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most or all of the atoms of the starting materials. nih.govnih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them powerful tools in medicinal chemistry and materials science. nih.govresearchgate.net

Several named MCRs, such as the Hantzsch, Biginelli, Ugi, and Passerini reactions, are used to construct a wide variety of heterocyclic scaffolds. beilstein-journals.orgorganic-chemistry.org The Ugi four-component reaction (Ugi-4CR), for instance, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov While not directly forming a chromenylium ring, MCRs can be cleverly designed to produce highly functionalized precursors that can undergo subsequent cyclization to the desired chromenylium system. For example, an MCR could be employed to assemble a complex phenol derivative containing the necessary side chain, which could then be cyclized in a subsequent step. This approach combines the efficiency of MCRs with a targeted cyclization strategy. The versatility of MCRs allows for the incorporation of diverse functional groups, which can be used to tune the properties of the final chromenylium dyes. nih.gov

Table 3: Overview of Prominent Multi-component Reactions (MCRs)

| MCR Name | Number of Components | Reactants | Primary Product | Potential Application for Chromenylium Synthesis |

|---|---|---|---|---|

| Ugi Reaction | Four | Amine, Carbonyl, Isocyanide, Carboxylic Acid | Bis-amide | Synthesis of a highly functionalized acyclic precursor for subsequent cyclization. nih.govbeilstein-journals.org |

| Passerini Reaction | Three | Carbonyl, Isocyanide, Carboxylic Acid | α-acyloxyamide | Generation of functionalized esters that could serve as intermediates. nih.govnih.gov |

| Hantzsch Dihydropyridine Synthesis | Three/Four | Aldehyde, β-ketoester (2 equiv.), Ammonia/Amine | Dihydropyridine | Synthesis of related N-heterocycles; principles can inspire pyran ring formation. organic-chemistry.org |

| Biginelli Reaction | Three | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone | Construction of complex heterocyclic scaffolds. organic-chemistry.org |

Synthesis via Precursor Functionalization and Transformation

An alternative to direct ring formation is the modification of existing molecules that already contain part of the desired structure, such as a phenolic ring or a chromone (B188151) (4H-chromen-4-one) core.

This strategy begins with a readily available phenol or chromone. The synthesis then proceeds by building the remaining parts of the this compound structure onto this scaffold.

For a phenolic starting material, the synthesis would involve introducing the atoms required to form the pyran ring. This could be achieved through reactions that add a three-carbon unit to the phenol, followed by cyclization. For example, a phenol could be reacted with an α,β-unsaturated aldehyde or ketone in an oxa-Michael-aldol cascade to form the pyran ring.

Starting from a chromone scaffold, the synthesis of a chromenylium salt requires the transformation of the C4-keto group. This can be achieved by reduction of the ketone to an alcohol, followed by elimination to form the pyran double bond and establish the positive charge. Alternatively, reaction with a Grignard or organolithium reagent at the C4-carbonyl can introduce a substituent at the 4-position, with subsequent dehydration and aromatization leading to the chromenylium cation.

Alkylation and arylation reactions are key for installing the specific substituents required on the chromenylium core. To synthesize this compound, a critical step is the formation of the C-C bond between the C2 position of the chromenylium ring and the phenol ring.

This could be achieved through several routes. One possibility is a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This would involve a 2-halo-chromenylium precursor (or a precursor that can be converted to one) reacting with a 2-hydroxyphenylboronic acid (or a protected version). Another approach involves the reaction of phenols with arynes, which can lead to o-arylation of the phenol. This method could potentially be used to couple a phenolic unit to a pre-formed chromene or chromenylium precursor.

Furthermore, the synthesis of chromenylium heterocycles with specific bulky groups like tert-butyl or 1-adamantyl at the 2-position has been reported as a way to reduce non-radiative decay rates and enhance fluorescence quantum yields in polymethine dyes. nih.govnih.gov This highlights the importance of substitution at the C2 position and suggests that arylation at this position with a phenol group is a viable strategy for tuning the molecule's properties.

Nucleophilic and Electrophilic Substitution Reactions

The structure of this compound features two distinct aromatic systems with opposing electronic characteristics, which dictates its reactivity towards substitution reactions. The chromenylium ring is an electron-deficient system, making it susceptible to nucleophilic attack. Conversely, the 2-ylphenol substituent is an electron-rich aromatic ring, predisposing it to electrophilic substitution. wikipedia.orgwikipedia.org

Nucleophilic Substitution: In nucleophilic substitution reactions, an electron-rich species (a nucleophile) attacks and replaces a functional group on an electron-deficient molecule. wikipedia.orgorganic-chemistry.org For chromenylium systems, this typically occurs at positions on the heterocyclic ring that can accommodate the positive charge. While direct substitution on the aromatic chromenylium core is challenging, functionalization often involves precursor molecules or reactions at specific activated positions. masterorganicchemistry.comnih.gov

Electrophilic Substitution: Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orglibretexts.org The phenol ring of this compound, with its activating hydroxyl group, is the primary site for such reactions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. masterorganicchemistry.comyoutube.com The directing effects of the existing substituents on the phenol ring will govern the position of the incoming electrophile.

The table below summarizes the potential substitution reactions for the distinct aromatic moieties of the target compound.

| Reaction Type | Aromatic System | Reactive Site | Potential Reagents | Resulting Functionalization |

| Nucleophilic Substitution | Chromenylium Ring | Electron-deficient carbons (e.g., C4) | Amines, Alkoxides, Cyanide | Addition of N-, O-, or C-based nucleophiles |

| Electrophilic Substitution | Phenol Ring | Ortho/Para to -OH group | HNO₃/H₂SO₄ | Nitration (-NO₂) |

| Electrophilic Substitution | Phenol Ring | Ortho/Para to -OH group | Br₂/FeBr₃ | Bromination (-Br) |

| Electrophilic Substitution | Phenol Ring | Ortho/Para to -OH group | R-Cl/AlCl₃ | Friedel-Crafts Alkylation (-R) |

Specific Cyclization Reactions (e.g., Knorr Quinoline Cyclization)

The synthesis of the core chromenylium structure relies on specific cyclization reactions that form the oxygen-containing heterocyclic ring. While the Knorr Quinoline Synthesis is explicitly used for creating quinolines (nitrogen heterocycles) from β-ketoanilides in the presence of strong acid wikipedia.orgiipseries.org, the underlying principle of acid-catalyzed intramolecular cyclization is analogous to methods used for chromenylium salt synthesis.

The formation of the chromenylium system often involves the condensation of a phenol derivative with a β-dicarbonyl compound or a similar precursor, followed by an acid-catalyzed cyclization and dehydration (or oxidation) to achieve the aromatic pyrylium (B1242799) ring. For this compound specifically, a plausible pathway would involve the reaction of a salicylaldehyde derivative with a substituted acetophenone, followed by acid-mediated cyclization. The acid, such as sulfuric acid or polyphosphoric acid, facilitates the intramolecular electrophilic attack from a carbonyl-derived intermediate onto the electron-rich phenol ring, leading to ring closure. wikipedia.org Subsequent elimination of water yields the stable aromatic chromenylium cation.

This approach is conceptually similar to other named reactions for heterocycle synthesis, such as the Combes quinoline synthesis or the Conrad-Limpach synthesis, which also rely on condensation followed by acid-catalyzed cyclization. iipseries.orgwikipedia.org The key difference for chromenylium synthesis is the use of phenolic precursors to incorporate oxygen into the heterocyclic ring instead of the anilines used for quinoline synthesis.

Exploration of Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and improve efficiency. nih.gov These principles are highly applicable to the synthesis of complex molecules like this compound. unibo.it

Key green strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. researchgate.net

Catalysis: Employing reusable catalysts, such as solid acids or Rochelle salt, to minimize waste and avoid corrosive reagents. researchgate.netamanote.com

Multi-component Reactions (MCRs): Designing syntheses where multiple starting materials react in a single step to form the product, which increases atom economy and reduces the need for intermediate purification steps. researchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. iipseries.org

The table below details the application of these principles to the synthesis of chromenylium systems.

| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit |

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol | Reduced toxicity and environmental persistence |

| Catalyst | Stoichiometric strong acids (e.g., H₂SO₄) | Reusable solid acid catalysts, Rochelle salt researchgate.net | Minimized corrosive waste, catalyst can be recovered |

| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot, three-component reactions researchgate.net | Higher efficiency, less waste, simplified procedure |

| Energy Input | Prolonged heating under reflux | Microwave-assisted synthesis | Drastically reduced reaction times, lower energy use |

Advanced Purification and Isolation Techniques for Research Grade Compounds

Obtaining this compound and its analogs in high purity is essential for research applications, particularly for photophysical studies where impurities can significantly alter results. escholarship.org A multi-step purification strategy is often required to achieve research-grade material (>95% purity).

Column Chromatography: This is a fundamental technique for separating the target compound from byproducts and unreacted starting materials. For chromenylium dyes, silica gel is a common stationary phase. A gradient of solvents, such as dichloromethane/ethanol or dichloromethane/acetone, is used to elute compounds based on their polarity. escholarship.org

Trituration: This technique involves washing the solid crude product with a solvent in which the target compound is poorly soluble, but the impurities are soluble. Solvents like toluene or tetrahydrofuran (THF) can be effective for washing away less polar impurities from the more polar chromenylium salt. escholarship.org

Soxhlet Extraction: For compounds with limited solubility or for removing stubborn impurities, Soxhlet extraction provides a continuous and efficient washing process. This method can be particularly useful for final purification steps. escholarship.org

Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful method for achieving high purity by slowly forming crystals of the desired compound from a saturated solution, leaving impurities behind in the mother liquor.

The following table outlines the common purification techniques and their specific roles in isolating research-grade chromenylium compounds.

| Purification Technique | Principle of Separation | Typical Solvents/Materials | Purpose |

| Column Chromatography | Differential adsorption onto a solid phase | Silica gel; Dichloromethane/Ethanol, Dichloromethane/Acetone escholarship.org | Primary separation of major components in the crude reaction mixture. |

| Trituration | Differential solubility | Toluene, Tetrahydrofuran (THF) escholarship.org | Removal of soluble impurities from the solid product. |

| Soxhlet Extraction | Continuous solid-liquid extraction | Toluene escholarship.org | Exhaustive removal of sparingly soluble impurities. |

| Recrystallization | Difference in solubility at different temperatures | Ethanol, Acetonitrile, or mixtures | Final purification step to obtain highly crystalline, pure material. |

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a unique vibrational fingerprint of the compound can be obtained.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides crucial information about the functional groups present. nih.govbiointerfaceresearch.com For a compound like 4-Chromenylium-2-ylphenol, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm its key structural features.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H Stretch | Aromatic |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1520-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Phenol (B47542) |

| 1200-1000 | C-O-C Stretch | Aromatic Ether (Pyrylium Ring) |

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light, usually from a laser. nsf.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable structural information for aromatic systems like this compound. mdpi.com

In the study of anthocyanins and related flavylium (B80283) pigments, Raman spectra show characteristic patterns. mdpi.com Strong bands associated with the stretching vibrations of the aromatic rings are typically dominant. For similar structures, strong signals are often observed between 1620 and 1450 cm⁻¹. mdpi.com Specifically, strong bands around 1510 cm⁻¹ and 1470 cm⁻¹ and medium-intensity bands near 1370, 1300, and 1255 cm⁻¹ have been reported for anthocyanin derivatives, corresponding to the vibrations of the benzopyrylium core. mdpi.com These signals provide a distinct fingerprint for the chromenylium (B1244687) ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of chromophoric molecules like this compound. The absorption of UV or visible light by this compound corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orglibretexts.org Due to its extensive conjugated π-system, which encompasses the benzopyrylium core and the appended phenol ring, this compound exhibits strong absorption in both the UV and visible regions of the electromagnetic spectrum. nih.govmdpi.com Molecules or parts of molecules that strongly absorb light in this region are known as chromophores. libretexts.org The flavylium cation ring is considered one of the most versatile natural chromophores. mdpi.com

The UV-Vis spectrum of a typical flavylium derivative displays two primary absorption bands. nih.govjocpr.com One band is located in the UV region, typically between 260–280 nm, while the second, more intense band appears in the visible region, generally between 490–550 nm. nih.govjocpr.com These absorptions are due to electronic transitions within the molecule's valence electrons, which have relatively low excitation energies because of the conjugated system. shu.ac.uk The complex spectrum arises from the superposition of rotational and vibrational transitions on the electronic transitions, resulting in continuous absorption bands rather than sharp lines. shu.ac.uk

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* transitions. libretexts.orgyoutube.com These transitions involve the promotion of an electron from a bonding π molecular orbital (the Highest Occupied Molecular Orbital, or HOMO) to an anti-bonding π* molecular orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.orglibretexts.org The energy gap for these transitions in extended conjugated systems is smaller than in isolated double bonds, causing absorption at longer wavelengths. libretexts.org The presence of non-bonding electrons (n electrons) on the oxygen atoms also allows for n → π* transitions, though these are typically less intense. shu.ac.ukyoutube.com

The position of the maximum absorption (λmax) is highly dependent on the specific substitution pattern of the chromenylium core. For anthocyanins and related flavylium salts, the visible absorption band is responsible for their vibrant colors. researchgate.netnih.gov For example, the structurally related compound 4-carboxy-3-deoxycyanidin exhibits a λvis-max of 479 nm at pH 1. rsc.org The introduction of different electron-donating or electron-withdrawing groups on the flavylium structure can significantly shift these absorption maxima. nih.gov

Table 1: Typical UV-Vis Absorption Maxima for Related Flavylium Compounds

| Compound Class/Example | UV Region λmax (nm) | Visible Region λmax (nm) | Reference(s) |

| General Anthocyanins | 260–280 | 490–550 | nih.govjocpr.com |

| 4-Carboxy-3-deoxycyanidin (pH 1) | Not specified | 479 | rsc.org |

| Cyanidin-3-glucoside | ~280 | ~520 | researchgate.net |

| Chromenylium Heptamethine Dyes | Not specified | Blue-shifted by ~44 nm from flavylium analogues | researchgate.net |

The electronic absorption spectrum of this compound is highly sensitive to its environment, a phenomenon known as solvatochromism. wikipedia.org This refers to the change in the color of a solution when the solute is dissolved in different solvents. wikipedia.org The effect arises because different solvents can have varying effects on the electronic ground and excited states of the solute molecule, altering the energy gap between them. wikipedia.org Key solvent properties influencing this effect are the dielectric constant and hydrogen bonding capacity. wikipedia.org A bathochromic shift (red shift) to a longer wavelength with increasing solvent polarity is termed positive solvatochromism, while a hypsochromic shift (blue shift) is known as negative solvatochromism. wikipedia.orgresearchgate.net For flavylium salts, changes in color have been observed to depend on the solvent type (protic vs. aprotic) and concentration. researchgate.net

The pH of the solution has a particularly dramatic effect on the electronic spectra of flavylium compounds. nih.govnih.gov At very low pH (typically ≤ 1), the compound exists almost exclusively as the colored flavylium cation (AH+). nih.gov As the pH increases, a network of chemical reactions occurs, leading to the formation of other species such as the neutral quinoidal base (A), the hemiketal (B), and cis- and trans-chalcones (Cc and Ct). nih.gov Each of these species has a unique absorption spectrum, resulting in a distinct color. For instance, the flavylium cation is typically red or orange, while the quinoidal base is often blue or violet. nih.govrsc.org The color of 4-carboxy-3-deoxycyanidin, for example, transitions from yellow (λvis-max = 479 nm) at pH 1 to magenta (λvis-max = 545 nm) at pH 9.2. rsc.org

Table 2: Influence of Environmental Factors on the Electronic Spectra of Flavylium-type Compounds

| Factor | Effect | Resulting Species/Observation | Reference(s) |

| Solvent Polarity | Alters the energy gap between ground and excited states. | Shift in λmax (solvatochromism). Protic solvents can favor red colors, while aprotic solvents may result in yellow. | wikipedia.orgresearchgate.net |

| pH (increasing) | Deprotonation and hydration reactions. | Transition from flavylium cation (AH+) to quinoidal base (A), hemiketal (B), and chalcones (C). | nih.govnih.gov |

| Concentration | Can lead to aggregation. | Changes in solution color due to dimerization and/or aggregation, particularly in the presence of water. | researchgate.net |

| Water Content | Hydration of the flavylium cation. | Responsible for the change in solution color from green to red in some systems due to aggregation. | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the precise molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides the exact mass of the molecular ion, which allows for the determination of its elemental formula. mdpi.comacs.orgnih.gov ESI is a soft ionization technique that is well-suited for analyzing polyphenolic compounds, often generating protonated molecules [M+H]+ or deprotonated molecules [M-H]-, depending on the ionization mode. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting product ions, detailed structural information can be obtained. nih.govnih.gov The fragmentation of the this compound cation would likely proceed through pathways characteristic of both chromenes and phenols. nih.govdocbrown.info For 2H-chromenes, a major fragmentation pathway involves the cleavage of the gamma-bond relative to the stable carbocation center. nih.gov For polyphenols analyzed in negative ion mode, common fragmentations include losses of small neutral molecules like carbon monoxide (CO) and carbon dioxide (CO2). researchgate.net The fragmentation of the phenol moiety might involve the loss of CO, followed by subsequent cleavages of the aromatic ring. docbrown.info

Table 3: Predicted Molecular Ion and Potential Fragments for this compound (C₁₅H₁₁O₂⁺)

| Ion | m/z (exact mass) | Description |

| [M]⁺ | 223.0754 | Molecular Cation |

| [M-H]⁺ | 222.0677 | Loss of a hydrogen radical |

| [M-CO]⁺ | 195.0805 | Loss of carbon monoxide |

| [M-CHO]⁺ | 194.0727 | Loss of formyl radical |

| [C₇H₅O]⁺ | 105.0335 | Fragment corresponding to the benzoyl cation |

| [C₆H₅O]⁺ | 93.0335 | Fragment corresponding to the phenoxy cation |

High-Resolution Molecular Spectroscopy (e.g., Laser-Induced Fluorescence (LIF), Fourier Transform Microwave (FTMW))

Beyond standard spectroscopic methods, high-resolution techniques can provide exceptionally detailed insights into the molecular structure and dynamics of this compound.

Laser-Induced Fluorescence (LIF) is a highly sensitive technique that can be used to study the electronic excited states of molecules. Flavylium cations are known to be fluorescent, and their fluorescence properties, such as quantum yields and lifetimes, are systematically dependent on their substitution patterns. mdpi.com By exciting the molecule with a tunable laser and detecting the resulting fluorescence, a high-resolution spectrum of the electronic transition can be obtained. This allows for the detailed study of the vibrational modes in the excited state and can provide information on processes such as excited-state proton transfer, which is known to occur in hydroxy-substituted flavylium cations. mdpi.com

Fourier Transform Microwave (FTMW) Spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. This technique measures the rotational transitions of a molecule, which are quantized energy levels corresponding to its end-over-end rotation. The frequencies of these transitions are determined by the molecule's moments of inertia, which are directly related to its atomic arrangement and bond lengths. For example, FTMW spectroscopy has been used to measure the rotational spectra of phenol, a constituent part of this compound, yielding highly precise rotational constants. acs.org From these constants, detailed structural parameters like bond lengths and angles can be derived with high accuracy. acs.org Applying FTMW to this compound could provide unambiguous information about its ground-state geometry and the planarity of its ring system.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions of the Chromenylium (B1244687) Core

The chromenylium core of 4-Chromenylium-2-ylphenol is characterized by a significant electron deficiency, particularly at the pyrylium (B1242799) ring. This feature makes the core highly susceptible to attack by nucleophiles. For instance, pyridinium-fused chromenylium analogues have been shown to undergo Michael addition reactions with soft nucleophiles like sulfite (B76179) ions. This reactivity stems from the electron-deficient nature of the chromenylium system, which activates the molecule for nucleophilic addition.

In contrast, the phenolic moiety of this compound, with its electron-donating hydroxyl group, readily undergoes electrophilic aromatic substitution. The hydroxyl group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. Typical electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, the reaction of phenol (B47542) with dilute nitric acid yields a mixture of ortho- and para-nitrophenol.

Redox Chemistry of the Phenolic and Chromenylium Moieties

The phenolic and chromenylium moieties of this compound exhibit distinct redox behaviors. The phenolic group is well-known for its antioxidant properties, which arise from its ability to act as a reducing agent. Phenols can donate a hydrogen atom from the hydroxyl group to radical species, thereby neutralizing them and terminating radical chain reactions. This process, often referred to as hydrogen atom transfer (HAT), is a key mechanism behind the antioxidant activity of phenolic compounds. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

Phenols can also undergo oxidation via electron transfer mechanisms. The ease of oxidation is dependent on the substitution pattern of the phenol and the reaction conditions. The redox potential of a phenol is a measure of its ability to be oxidized and is a critical parameter in determining its antioxidant efficacy.

Cyclization and Rearrangement Pathways in Chromenylium Formation and Transformation

The formation of the chromenylium (and the closely related flavylium) core often involves the acid-catalyzed cyclization of chalcone (B49325) precursors. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. Subsequent acid-catalyzed intramolecular cyclization of a 2'-hydroxychalcone (B22705) leads to the formation of the flavylium (B80283) cation. This process involves the attack of the hydroxyl group onto the α,β-unsaturated ketone system, followed by dehydration to form the aromatic pyrylium ring.

Rearrangement reactions can also play a role in the synthesis and transformation of chromene and chromenylium derivatives. For instance, intramolecular rearrangements of oxonium ylides, generated from diazo compounds, have been utilized to synthesize the chromene framework. These reactions can proceed through concerted or stepwise pathways, leading to the formation of the heterocyclic ring system.

Photochemical Reactivity and Photo-induced Processes

The chromenylium scaffold is a key component in many fluorescent dyes, and its photochemical behavior is of significant interest. The extended π-system of the chromenylium core gives rise to strong absorption in the visible or near-infrared region of the electromagnetic spectrum. Upon absorption of light, the molecule is promoted to an excited electronic state, from which it can undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions.

Mechanisms of Photoactivatable Compounds and Uncaging

The concept of "caged compounds" involves the temporary inactivation of a bioactive molecule by attaching a photoremovable protecting group (PPG). nih.gov Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule in a process known as "uncaging." nih.gov While specific studies on this compound as a photoactivatable compound are not available, the general principles can be applied. The phenolic hydroxyl group could be "caged" by a suitable PPG. Upon photoexcitation, the PPG would undergo a photochemical reaction, leading to its cleavage and the release of the free phenol.

The efficiency of this process is determined by the quantum yield of the uncaging reaction, which is the fraction of absorbed photons that result in the release of the caged molecule. For phenolic compounds, various PPGs have been developed, such as those based on the 8-bromo-7-hydroxyquinolinyl (BHQ) moiety, which have shown efficient one- and two-photon uncaging of phenols. nih.gov

Photoinduced Energy and Electron Transfer Dynamics

Upon photoexcitation, chromenylium dyes can participate in photoinduced electron transfer (PeT) and energy transfer processes. In a PeT-based system, the excited fluorophore can either accept or donate an electron to a nearby molecule, leading to a charge-separated state. The likelihood of PeT is governed by the redox potentials of the excited fluorophore and the quencher molecule. The phenolic moiety in this compound could potentially act as an intramolecular electron donor to the excited chromenylium core, influencing the excited-state dynamics and fluorescence properties of the molecule.

The excited-state lifetime of chromenylium dyes, which is the average time the molecule spends in the excited state before returning to the ground state, is a crucial parameter in determining their fluorescence quantum yield. Studies on related chromenylium polymethine dyes have shown that their excited-state lifetimes are on the order of picoseconds to nanoseconds. The dynamics of the excited state, including vibrational relaxation and internal conversion, compete with fluorescence and can be influenced by the molecular structure and the surrounding environment.

Controlled Photorelease Kinetics

The rate of photorelease from a caged compound is a critical factor for its application, especially in biological systems where precise temporal control is required. nih.gov The kinetics of uncaging are determined by the mechanism of the photochemical cleavage reaction. For many common PPGs, the initial photochemical step is very fast, occurring on the nanosecond to microsecond timescale. However, subsequent thermal reactions, or "dark" steps, may be required to release the final product, and these can be rate-limiting.

Interactive Data Table: Photophysical Properties of Related Chromenylium and Flavylium Dyes

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

| Chromenylium Dye 1 | 850 | 875 | 0.15 |

| Chromenylium Dye 2 | 980 | 1005 | 0.05 |

| Flavylium Dye 1 | 890 | 910 | 0.08 |

| Flavylium Dye 2 | 1020 | 1045 | 0.02 |

Structure Activity Relationship Sar Studies of 4 Chromenylium 2 Ylphenol Derivatives

Design Principles for Strategic Structural Modifications

The design of 4-Chromenylium-2-ylphenol derivatives is guided by principles aimed at modulating their physicochemical and pharmacological properties. A key strategy involves targeted modifications to the chromenylium (B1244687) core and its phenolic substituent to optimize interactions with biological targets.

Key design principles include:

Modulation of Electronic Properties : Introducing electron-donating or electron-withdrawing groups at specific positions on the chromenylium ring system can alter the molecule's electron distribution. This influences properties such as light absorption and fluorescence (for imaging applications) and can affect binding affinity to target proteins. escholarship.org

Steric Modifications : The size and shape of substituents are systematically varied to probe the steric requirements of the target's binding site. Introducing bulky groups can enhance selectivity or block unwanted metabolic pathways, while smaller groups might be necessary to fit into a constrained pocket.

Improving Pharmacokinetic Properties : Modifications are often designed to enhance drug-like properties. This includes altering lipophilicity to improve membrane permeability, introducing polar groups to increase solubility, and modifying metabolically labile sites to prolong the compound's half-life in the body.

Conformational Control : The flexibility of the molecule can be constrained by introducing rigid linkers or cyclic structures. This can lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.

These principles are applied iteratively. A derivative is designed and synthesized, its biological activity is tested, and the results are used to inform the design of the next generation of compounds, progressively refining the structure towards an optimal therapeutic agent. wikipedia.org

Elucidation of Electronic and Steric Effects of Substituents

The biological activity of this compound derivatives is highly dependent on the electronic and steric nature of the substituents on both the chromenylium and phenol (B47542) rings. Understanding these effects is crucial for rational drug design.

Electronic Effects : The electronic nature of a substituent can significantly alter the reactivity and binding interactions of the molecule.

Electron-Donating Groups (EDGs) : Groups like hydroxyl (-OH), methoxy (-OCH3), and alkyl groups (-CH3) increase the electron density of the aromatic system. In studies on related bis-chromone structures, the presence of EDGs was found to increase anti-proliferative activity against cancer cell lines. nih.gov

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -Br) decrease the electron density. In studies of coumarin derivatives, the introduction of EWGs like a nitro group was shown to contribute positively to antifungal activity. mdpi.com

Steric Effects : The size and spatial arrangement of substituents play a critical role in how the molecule fits into its biological target.

Bulky Substituents : Large groups, such as a cyclohexylmethoxy group, can enhance activity by forming favorable interactions within a large binding pocket. nih.gov However, excessively bulky groups can also lead to a loss of activity due to steric hindrance, preventing the molecule from binding effectively.

Positional Isomerism : The position of a substituent is as important as its nature. For example, moving a substituent from one position to another on the phenyl ring can drastically alter its interaction with key amino acid residues in the target protein, leading to significant changes in activity.

The following table summarizes SAR findings from studies on related chromone (B188151) derivatives, illustrating the impact of different substituents on biological activity.

| Derivative Class | Substituent (R) | Position | Effect on Activity | Primary Influence |

| Bis-chromone | -OCH3 | 7 | Increased anti-proliferative activity nih.gov | Electronic (EDG) |

| Bis-chromone | -OH | 7 | Increased anti-proliferative activity nih.gov | Electronic (EDG), H-bonding |

| Bis-chromone | Cyclohexylmethoxy | 5 | Increased anti-proliferative activity nih.gov | Steric, Lipophilic |

| Coumarin | -NO2 | 6 | Increased antifungal activity mdpi.com | Electronic (EWG) |

| Coumarin | Allyl | 7 (-O-allyl) | Favored antifungal activity mdpi.com | Steric, Lipophilic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound derivatives, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and saving time and resources.

The development of a QSAR model typically involves these steps:

Data Set Compilation : A series of this compound analogues with experimentally determined biological activities is collected.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., lipophilicity (logP), molar refractivity).

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that correlates the descriptors with biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.govnih.gov

For phenolic compounds, QSAR studies have shown that descriptors like the heat of formation, orbital energies (HOMO and LUMO), and the number of hydroxyl groups can be significant in predicting antioxidant activity. nih.gov Similarly, for this compound derivatives, a QSAR model might reveal that specific combinations of electronic and steric descriptors are key to their activity.

The following interactive table illustrates a hypothetical QSAR model for a series of this compound derivatives.

| Compound | R1 Substituent | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| 1 | H | 2.5 | 224.25 | 6.1 | 6.0 |

| 2 | Cl | 3.2 | 258.70 | 6.8 | 6.9 |

| 3 | OCH3 | 2.4 | 254.28 | 6.5 | 6.4 |

| 4 | NO2 | 2.6 | 269.25 | 7.2 | 7.1 |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds or to discover novel chemical classes with similar biological activity. nih.govnih.gov These techniques are highly relevant to the development of this compound derivatives.

Bioisosteric Replacement : This strategy involves replacing a functional group within the molecule with another group that has similar physical or chemical properties, with the aim of maintaining or improving biological activity while enhancing other properties like metabolic stability or reducing toxicity. nih.gov The replacement of one functional group with another that has similar biological properties is a common practice in drug design. researchgate.net

For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the phenol -OH group with a bioisostere like -NHOH, -SH, or a tetrazole ring to modulate acidity and hydrogen bonding capacity.

Substituting the oxygen atom in the chromenylium ring with sulfur (to form a thiochromenylium) or nitrogen (to form a quinolizinium ion) to alter electronic properties and potential metabolic pathways.

The table below provides examples of classical bioisosteric replacements relevant to the functional groups in this compound.

| Original Group | Bioisosteric Replacement(s) | Potential Advantage |

| -OH (hydroxyl) | -SH, -NH2, -CH2OH | Altered H-bonding, improved metabolic stability |

| -O- (ether) | -S-, -CH2-, -NH- | Modified bond angles and lipophilicity |

| Benzene Ring | Thiophene, Pyridine, Pyrrole | Improved solubility, novel patent space |

| -C=C- | -C≡C-, Amide bond | Conformational restriction, altered electronics |

Scaffold Hopping : This is a more radical approach where the central core (scaffold) of the molecule is replaced with a structurally different core, while maintaining the original orientation of the key binding groups. nih.govresearchgate.net The goal is to identify new, patentable chemical series with improved properties. For this compound, scaffold hopping could involve replacing the entire chromenylium system with other bicyclic heteroaromatics like quinoline, benzofuran, or indole, while retaining the critical 2-ylphenol substituent. This allows for the exploration of entirely new chemical space while preserving the essential pharmacophore responsible for biological activity. nih.gov

Biological Activity and Mechanistic Investigations in Vitro Focus

Antineoplastic Activity and Cellular Mechanisms

There is currently no available scientific literature detailing the antineoplastic activity or the specific cellular mechanisms of 4-Chromenylium-2-ylphenol. Research into its potential to induce apoptosis, modulate the cell cycle, affect DNA integrity, interfere with microtubule dynamics, or modulate reactive oxygen species in cancer cells has not been reported.

Induction of Apoptosis and Cell Cycle Modulation

No studies were found that investigated the ability of this compound to induce programmed cell death (apoptosis) or to cause cell cycle arrest in cancer cell lines.

Effects on DNA Integrity and Synthesis

Information regarding the effects of this compound on the integrity of cellular DNA or the process of DNA synthesis is not available in the current body of scientific literature.

Microtubule Dynamics and Tubulin Binding Interactions

There are no published studies that examine the interaction of this compound with tubulin or its effects on the dynamics of microtubules, which are critical for cell division.

Modulation of Reactive Oxygen Species (ROS) Levels

The potential for this compound to modulate the levels of reactive oxygen species (ROS) within cells, a mechanism often associated with the anticancer activity of phenolic compounds, has not been investigated.

Antimicrobial Activity

Specific research on the antimicrobial properties of this compound is not present in the available scientific literature.

Antibacterial Efficacy and Underlying Mechanisms

There are no reports on the antibacterial efficacy of this compound against any bacterial strains, nor have any studies been conducted to determine its potential mechanisms of antibacterial action.

Antifungal Efficacy and Mechanism (e.g., CYP51 inhibition)

The antifungal activity of compounds related to this compound, specifically flavonoids, has been attributed to several mechanisms of action. A primary mode of action is the disruption of the fungal cell membrane's integrity and function. This can occur through the inhibition of key enzymes involved in maintaining the membrane, such as lanosterol 14α-demethylase (CYP51). researchgate.netmdpi.comnih.gov CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.comnih.gov Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts membrane fluidity, increases permeability, and impairs the function of membrane-bound enzymes, ultimately inhibiting fungal growth. mdpi.comnih.gov

Azole antifungal drugs, for example, function by having their nitrogen atom bind to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding. mdpi.comnih.gov Flavonoids and related phenolic compounds are also known to inhibit fungal growth through various other mechanisms, including the inhibition of cell wall formation, disruption of plasma membrane, induction of mitochondrial dysfunction, and inhibition of nucleic acid and protein synthesis. mdpi.com For instance, some flavonoids have been shown to induce the production of intracellular reactive oxygen species (iROS), leading to oxidative stress and cell death. mdpi.com

The structural characteristics of these compounds, such as the presence and position of hydroxyl groups, play a significant role in their antifungal potency. While direct studies on this compound's specific interaction with CYP51 are not extensively detailed in the provided context, the known antifungal mechanisms of the broader flavonoid and flavylium (B80283) classes strongly suggest that interference with ergosterol biosynthesis via CYP51 inhibition is a probable mechanism of action. researchgate.netmdpi.comnih.gov

Anti-inflammatory Activity and Related Biochemical Pathways

Compounds within the 2-phenyl-4H-chromen class, to which this compound belongs, have demonstrated significant anti-inflammatory properties in various in vitro models. researchgate.netnih.govnih.gov The anti-inflammatory effects are often mediated through the regulation of key signaling pathways involved in the inflammatory response. researchgate.netnih.gov Research has shown that these flavonoid derivatives can suppress inflammation induced by agents like lipopolysaccharide (LPS) by inhibiting pathways such as the Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) signaling cascade. researchgate.netnih.gov

Activation of the TLR4/MAPK pathway typically leads to the production of numerous pro-inflammatory cytokines and mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). researchgate.netnih.govmdpi.com Studies on novel 2-phenyl-4H-chromen-4-one derivatives indicate that they can effectively downregulate the expression of these pro-inflammatory molecules in macrophage cell lines like RAW264.7. researchgate.netnih.gov By inhibiting the activation of the NF-κB signaling pathway, which is a downstream target of MAPK, these polyphenolic compounds can decrease the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the inflammatory response. mdpi.com

Enzyme Inhibition Studies (e.g., Xanthine Oxidase, Lipoxygenase)

The inhibition of enzymes that play a role in inflammation is a key aspect of the anti-inflammatory activity of phenolic compounds.

Xanthine Oxidase (XO) is an enzyme that catalyzes the final steps of purine metabolism, leading to the production of uric acid. nih.govmdpi.com Overproduction of uric acid is associated with conditions like gout, and the enzymatic reaction also generates superoxide anions, contributing to oxidative stress. mdpi.comnih.gov Many polyphenols, including flavonoids, are known to be effective inhibitors of xanthine oxidase. mdpi.comresearchgate.net They can bind to the enzyme's active site, often at the molybdenum center, preventing the substrate from entering and thereby reducing uric acid formation. nih.govresearchgate.net The structure of the flavonoid, including the arrangement of hydroxyl groups, significantly influences its inhibitory potency. nih.govmdpi.com

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes and other lipid mediators of inflammation. nih.govresearchgate.netnih.gov Inhibition of LOX is a target for anti-inflammatory therapies. nih.gov Phenolic compounds have been investigated as LOX inhibitors. For example, linoleyl hydroxamic acid (LHA) has been shown to inhibit various LOX isoforms, with IC50 values in the micromolar and even nanomolar range for 15-LO. nih.gov

| Enzyme Inhibited | Test Compound Class | IC50 Value | Reference |

| 5-Lipoxygenase | Linoleyl hydroxamic acid | 7 µM | nih.gov |

| 12-Lipoxygenase | Linoleyl hydroxamic acid | 0.6 µM | nih.gov |

| 15-Lipoxygenase | Linoleyl hydroxamic acid | 0.02 µM | nih.gov |

| Cyclooxygenase 1/2 | Linoleyl hydroxamic acid | 60 µM | nih.gov |

Membrane Stabilization Effects

The ability to stabilize cellular membranes, particularly the lysosomal and erythrocyte membranes, is a recognized mechanism of anti-inflammatory action. During inflammation, lysosomal enzymes are released, which can cause further tissue damage. Agents that can stabilize these membranes reduce the leakage of these enzymes. The human red blood cell (HRBC) membrane stabilization assay is a common in vitro method to assess this property, as the erythrocyte membrane is analogous to the lysosomal membrane.

Compounds that protect the HRBC membrane from hypotonicity-induced lysis are considered effective membrane stabilizers. Studies on various plant extracts rich in phenolic compounds have demonstrated significant membrane stabilization activity. For instance, in one study, ferulic acid derivatives showed membrane protection comparable to or higher than the standard drug, diclofenac, at a concentration of 500 μg/mL. farmaciajournal.com This effect suggests that these compounds can interfere with the early events of inflammation, such as the release of inflammatory mediators.

Protein Denaturation Inhibition

Protein denaturation is a key process in the pathology of inflammatory diseases like arthritis. mdpi.com The denaturation of proteins can lead to the production of autoantigens, which can perpetuate the inflammatory response. Therefore, agents that can inhibit protein denaturation are considered to have potential as anti-inflammatory drugs. farmaciajournal.com

The in vitro anti-inflammatory activity of compounds can be assessed by their ability to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA). mdpi.com Numerous studies have shown that plant extracts containing phenolic and flavonoid compounds effectively inhibit protein denaturation. researchgate.netnih.govresearchgate.net For example, certain ferulic acid derivatives have demonstrated an anti-denaturation activity comparable to diclofenac at a concentration of 500 µg/mL. farmaciajournal.com This suggests that the compound can protect proteins from denaturation, which is a hallmark of the inflammatory process.

| Assay | Test Compound/Extract | Concentration | % Inhibition | Reference |

| Protein Denaturation | Ferulic acid derivative (1e) | 500 µg/mL | 98.38% | farmaciajournal.com |

| Protein Denaturation | Ferulic acid derivative (1f) | 500 µg/mL | 99.00% | farmaciajournal.com |

| Protein Denaturation | Diclofenac (Standard) | 500 µg/mL | 97.88% | farmaciajournal.com |

| HRBC Membrane Stabilization | Ferulic acid derivatives | 500 µg/mL | Comparable to Diclofenac | farmaciajournal.com |

Enzyme Kinase Inhibition Studies

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their deregulation is implicated in many diseases, including cancer and inflammatory disorders. nih.gov Consequently, kinase inhibitors are a major focus of drug discovery. nih.gov The conserved nature of the ATP-binding site across the kinome presents a challenge for developing selective inhibitors. nih.gov

Phenolic compounds, including those with a quinazoline scaffold related to the chromenylium (B1244687) structure, have been explored as kinase inhibitors. nih.gov For example, 2-substituted phenol (B47542) quinazolines have been developed as potent inhibitors of the RET receptor tyrosine kinase. nih.govresearchgate.net Structure-based drug design efforts have shown that phenolic moieties can enhance binding affinity to the kinase domain. While these modifications can sometimes lead to metabolic liabilities, further substitution adjacent to the phenol group has been shown to improve both metabolic stability and selectivity against other kinases, such as KDR. nih.gov These findings highlight the potential for chromenylium-based structures to be developed as targeted kinase inhibitors.

Receptor Binding Studies (e.g., Benzodiazepine Receptors)

Receptor binding studies are essential for identifying the molecular targets of a compound and elucidating its mechanism of action. The benzodiazepine (BZD) receptor, which is part of the GABA-A receptor complex in the central nervous system, is a key target for anxiolytic, sedative, and anticonvulsant drugs. nih.gov

Binding assays, often using radiolabeled ligands, are employed to determine the affinity and selectivity of compounds for different receptor subtypes. nih.govnih.gov For instance, studies have used ligands like [3H]RO15-4513 to identify and characterize distinct GABA-A/benzodiazepine receptor sites in different brain regions. nih.gov While there is no specific data in the provided search results directly linking this compound to benzodiazepine receptor binding, the general approach involves evaluating the ability of a test compound to displace a known radioligand from the receptor. Novel 2,3-benzodiazepine derivatives have been synthesized and evaluated for their inhibitory activity on other receptors, such as the AMPA receptor, demonstrating the ongoing interest in this class of compounds for modulating CNS receptor function. najah.edu

Investigation of Antioxidant Activity

No experimental data from in vitro assays such as DPPH, ABTS, or other radical scavenging assays for this compound were identified in the search results.

In Silico Predictions of Biological Targets and Mechanisms (Molecular Docking)

No molecular docking studies predicting the biological targets or binding interactions of this compound were found in the provided search results.

Advanced Applications in Chemical Biology and Materials Science

Development of Fluorescent Probes and Chemosensors

Fluorescent probes and chemosensors are molecules designed to detect and signal the presence of specific analytes through a change in their fluorescence properties. The 4-chromenylium-2-ylphenol core is an excellent platform for designing such sensors due to its high sensitivity to the local environment.

The functionality of fluorescent chemosensors relies on various photophysical processes that can be modulated by the presence of an analyte. Key mechanisms employed in sensors based on chromenylium (B1244687) derivatives include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net

Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorophore (the chromenylium core) is linked to a receptor unit that can bind to a specific analyte. In the absence of the analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" of fluorescence. nih.govbath.ac.uk This mechanism is a cornerstone in the design of highly sensitive and selective chemosensors. researchgate.net

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor molecule. bath.ac.uk In a FRET-based sensor, the chromenylium dye can act as either the donor or the acceptor. The binding of an analyte can induce a conformational change in the sensor molecule, altering the distance between the donor and acceptor and thus modulating the FRET efficiency. This results in a ratiometric change in the fluorescence emission of the donor and acceptor. mdpi.com

Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process involves the transfer of a proton within a molecule in its excited state. This can lead to the formation of a tautomer with a different fluorescence emission profile. The presence of certain analytes can influence the efficiency of the ESIPT process, leading to a detectable change in the fluorescence spectrum. This mechanism is particularly useful for developing probes that are sensitive to changes in their immediate environment, such as polarity or hydrogen bonding. nih.gov

| Mechanism | Principle | Typical Output | Key Advantage |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer, preventing fluorescence quenching. | Fluorescence "turn-on" or "turn-off". | High signal-to-noise ratio. |

| Förster Resonance Energy Transfer (FRET) | Analyte-induced conformational change alters the distance between a donor and acceptor fluorophore. | Ratiometric change in fluorescence intensity at two wavelengths. | Reduced susceptibility to environmental factors and probe concentration. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte interaction modulates the intramolecular proton transfer in the excited state. | Shift in fluorescence emission wavelength. | High sensitivity to the local microenvironment. |

The versatility of the this compound scaffold allows for its modification with various recognition moieties to target a wide range of analytes.

Metal Ions: By incorporating specific chelating agents into the chromenylium structure, fluorescent probes for the detection of metal ions such as Fe³⁺, Hg²⁺, and Ag⁺ have been developed. ethz.chnih.gov For example, a probe might feature a crown ether or aza-crown ether moiety that selectively binds to a particular metal ion. This binding event can trigger a change in the fluorescence of the chromenylium core through mechanisms like PET or FRET. ethz.chnih.gov

Reactive Carbonyl Species (RCS): RCS, such as formaldehyde (B43269) and methylglyoxal, are implicated in various physiological and pathological processes. Chromenylium-based probes have been designed to react specifically with these species. The reaction often involves a nucleophilic attack from a recognition group on the probe to the carbonyl group of the analyte. This reaction can lead to a significant change in the electronic structure of the chromenylium fluorophore, resulting in a "turn-on" fluorescence response.

Bioimaging and Imaging Agent Development

The bright fluorescence and photostability of chromenylium dyes make them excellent candidates for bioimaging applications. However, their use in biological systems often requires modifications to improve their water solubility and to shift their emission to longer wavelengths.

A significant challenge for the use of many organic fluorophores in biological imaging is their inherent hydrophobicity, which can lead to aggregation in aqueous environments and non-specific binding. researchgate.netchemrxiv.org To overcome this, chromenylium dyes are often functionalized with hydrophilic groups. A common strategy is the late-stage functionalization of a hydrophobic chromenylium core using click chemistry. researchgate.netchemrxiv.orgchemrxiv.org This approach allows for the introduction of various water-solubilizing groups, such as sulfonates, ammonium (B1175870) ions, or zwitterions, in the final step of the synthesis. researchgate.netchemrxiv.org This modular design facilitates the creation of a panel of water-soluble dyes with tailored properties for specific imaging applications. chemrxiv.orgescholarship.orgresearchwithrutgers.com For instance, a tetra-sulfonate derivative has been shown to be an effective agent for imaging vasculature, while a tetra-ammonium derivative exhibits strong cellular retention, making it suitable for tracking tumor growth. escholarship.orgresearchwithrutgers.com

Imaging in the shortwave infrared (SWIR) region (1000–2000 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced light scattering, and lower autofluorescence compared to visible and near-infrared (NIR) imaging. chemrxiv.orgnih.gov Chromenylium dyes have been engineered to emit in the SWIR region, primarily by extending the polymethine chain of the dye. nih.gov The chromenylium heterocycle serves as a bright and red-shifted scaffold for these polymethine fluorophores. chemrxiv.org By increasing the length of the conjugated system, the absorption and emission wavelengths can be pushed further into the SWIR range. nih.gov This has led to the development of chromenylium nonamethine dyes with emission beyond 1500 nm, enabling high-resolution, multicolor in vivo imaging. nih.gov These advanced dyes have demonstrated enhanced brightness and photostability, allowing for real-time imaging at high frame rates. acs.orgresearchgate.net

| Functionalization | Key Property | Application | Reference |

|---|---|---|---|

| Sulfonate Groups | High water solubility, slow tissue absorption. | Vasculature imaging. | researchgate.net |

| Ammonium Groups | Enhanced cellular uptake and retention. | Tracking tumor growth. | researchgate.net |

| Phosphonate Groups | Calcium binding affinity. | Bone imaging. | researchgate.net |

| Extended Polymethine Chain | Emission in the SWIR region. | Deep-tissue, high-resolution in vivo imaging. | nih.gov |

Photoactivatable Caged Compounds for Spatiotemporal Control

Photoactivatable "caged" compounds are molecules whose biological activity is masked by a photoremovable protecting group (PPG). nih.govrsc.org Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatiotemporal precision. csic.es This technique provides exquisite control over biological processes. nih.govrsc.org

The development of PPGs that can be cleaved by visible or near-infrared light is highly desirable to minimize phototoxicity and enhance tissue penetration. nih.gov Chromophore-based caging groups, such as those derived from quinolinium, have been developed for this purpose. nih.gov While the direct application of this compound as a caging group is an area of ongoing research, the principles of designing photoactivatable compounds are well-established. Phenol-containing bioactive molecules can be caged by attaching a PPG to the phenolic hydroxyl group. nih.govrsc.org Upon photolysis, the PPG is removed, liberating the active phenol (B47542). The efficiency of this uncaging process is a critical parameter and is often quantified by the quantum yield of photolysis. nih.gov Two-photon excitation (2PE) using near-infrared light offers even greater spatial resolution for uncaging, allowing for precise activation within subcellular structures. umn.edu

Role in Polymer Chemistry as Lewis Acid Polar Modifiers

As of the current body of scientific literature, there are no available research findings or data tables detailing the specific role or efficacy of this compound as a Lewis acid polar modifier in polymer chemistry. The investigation into this compound's application in this area appears to be a novel field of inquiry.

Concluding Remarks and Future Research Perspectives

Current Challenges and Limitations in 4-Chromenylium-2-ylphenol Research

The primary challenge in the study of this compound is the current lack of focused research. The difficulties and limitations highlighted below are extrapolated from the broader field of chromenylium (B1244687) chemistry and are anticipated to be relevant to this specific compound.

A significant hurdle is likely to be the synthetic accessibility of the target molecule. While general synthetic routes to chromenylium salts are established, the introduction of a phenol (B47542) group at the 2-position of the chromenylium ring system may present unique challenges. beilstein-journals.orgnih.gov These could include issues with regioselectivity, the need for specific protecting group strategies for the phenolic hydroxyl group during synthesis, and potential difficulties in purification due to the compound's ionic and polar nature.

Furthermore, the inherent reactivity and stability of the chromenylium cation, especially with a phenol substituent, could pose problems. The electron-donating nature of the phenol group might influence the electronic properties and stability of the chromenylium core, potentially leading to decomposition under certain conditions.

Another limitation is the solubility of such compounds. Chromenylium salts can exhibit variable solubility in common organic solvents and aqueous media, which can complicate their characterization and application. For biological studies, achieving adequate aqueous solubility while preventing aggregation is a common challenge for this class of compounds. acs.orgdigitellinc.com

Finally, a significant limitation is the lack of specific characterization data . Without dedicated synthesis and analysis, fundamental properties such as absorption and emission spectra, quantum yields, and electrochemical behavior of this compound remain unknown. This data gap prevents a thorough understanding of its potential.

Emerging Avenues for Synthetic Innovation and Derivatization

Despite the challenges, the field of chromenylium chemistry offers exciting avenues for the synthesis and derivatization of this compound. Building upon existing methodologies for chromenylium synthesis, researchers could explore novel catalytic systems to improve efficiency and selectivity. nih.govresearchgate.net

Key areas for synthetic innovation would include:

Late-stage functionalization: Developing methods to introduce the phenol group onto a pre-formed chromenylium scaffold could offer a more flexible and efficient synthetic route.

Diversity-oriented synthesis: Creating a library of this compound derivatives with various substituents on the phenol ring or the chromenylium core would be crucial for structure-activity relationship studies. This could involve the use of substituted phenols in the initial synthetic steps.

"Click" chemistry: The phenolic hydroxyl group provides a convenient handle for post-synthetic modification using click chemistry reactions, allowing for the attachment of a wide range of functional moieties, such as targeting ligands for biological applications or polymerizable groups for materials science.

These synthetic efforts would pave the way for a systematic exploration of the compound's properties and potential applications.

Prospects for Novel Mechanistic Elucidations in Biological Systems

The presence of a phenol group suggests that this compound could exhibit interesting biological activities. Phenolic compounds are known to possess a wide range of biological properties, including antioxidant and anti-inflammatory effects. nih.govsemanticscholar.org The combination of a chromenylium core, known for its use in bio-imaging, with a phenol moiety opens up several intriguing possibilities for mechanistic studies.

Future research could focus on:

Fluorescent Probes: Investigating the potential of this compound as a fluorescent probe for detecting reactive oxygen species (ROS) or changes in pH. The phenol group could act as a recognition element, and its interaction with analytes could modulate the fluorescence properties of the chromenylium core.

Targeted Bio-imaging: By attaching specific targeting ligands to the phenol group, this compound could be developed into a targeted imaging agent for specific cells or tissues. The intrinsic fluorescence of the chromenylium scaffold would enable visualization. researchgate.netnih.gov

Photodynamic Therapy (PDT): Chromenylium-based dyes can act as photosensitizers, generating cytotoxic ROS upon light irradiation. The phenol group might influence the photophysical properties and cellular uptake of the molecule, potentially leading to more effective PDT agents.

Elucidating the mechanisms by which this compound interacts with biological systems would be a critical step towards realizing its potential in diagnostics and therapeutics.

Potential for Advanced Functional Material Development Based on Chromenylium Scaffolds

The unique photophysical properties of chromenylium dyes make them promising candidates for the development of advanced functional materials. acs.orgdigitellinc.com The incorporation of a phenol group in this compound could provide a versatile platform for creating novel materials.

Potential applications in materials science include:

Non-linear Optical (NLO) Materials: The extended π-conjugated system of the chromenylium core, potentially modulated by the phenol substituent, could lead to significant NLO properties, making these compounds suitable for applications in optical data storage and processing.

Organic Light-Emitting Diodes (OLEDs): The fluorescence of chromenylium dyes could be harnessed in the development of new emissive materials for OLEDs. The phenol group could be used to tune the emission color and improve the processability of the material.

Sensors: The sensitivity of the chromenylium core's electronic structure to its environment, coupled with the reactive nature of the phenol group, could be exploited to create chemical sensors for various analytes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chromenylium-2-ylphenol, and how can their efficiencies be compared methodologically?

- Answer : The compound is typically synthesized via condensation reactions. For example, a Schiff base formation between phenolic aldehydes and amines under reflux conditions in solvents like methanol or ethanol, often catalyzed by acetic acid . Efficiency comparisons should involve metrics such as reaction time, yield (quantified via HPLC or gravimetric analysis), and purity (assessed by NMR or mass spectrometry). Optimization studies may explore solvent polarity (e.g., DMF vs. ethanol) and temperature gradients (room temperature vs. reflux) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Answer :

- Spectroscopy : - and -NMR identify proton environments and carbon frameworks, while IR confirms functional groups (e.g., phenolic -OH at ~3200 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, studies on analogous chlorophenol derivatives reveal mean C-C bond lengths of 1.39 Å and R factors < 0.05 for high precision .

Q. What factors influence the stability of this compound under different storage conditions?

- Answer : Stability is affected by light, temperature, and humidity. Accelerated degradation studies using HPLC can monitor decomposition products under UV exposure or elevated temperatures (e.g., 40°C). Storage recommendations include amber vials at -20°C with desiccants. Comparative stability data for derivatives suggest halogen substituents (e.g., Cl, F) enhance photostability .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Answer : Initial screens include:

- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to determine IC.

- Anti-inflammatory : COX-2 inhibition assays. Positive controls (e.g., aspirin) and dose-response curves are critical for validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-product formation?